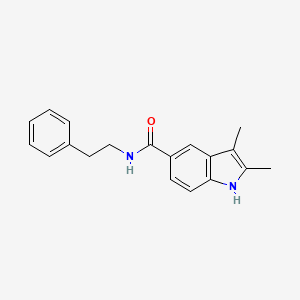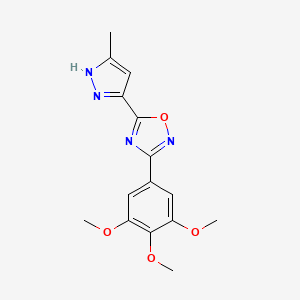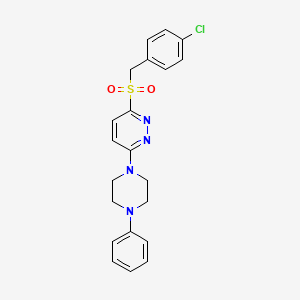
3-((4-Chlorobenzyl)sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group, a methanesulfonyl group, and a phenylpiperazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-METHYLPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
- 3-[(4-FLUOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
- 3-[(4-BROMOPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
Uniqueness
What sets 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE apart from similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological assays.
Propiedades
Fórmula molecular |
C21H21ClN4O2S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methylsulfonyl]-6-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C21H21ClN4O2S/c22-18-8-6-17(7-9-18)16-29(27,28)21-11-10-20(23-24-21)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Clave InChI |
ZDXMQEIWNSVUSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11265583.png)
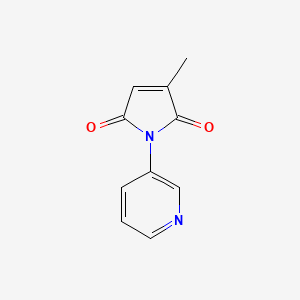
![N-(2-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265588.png)
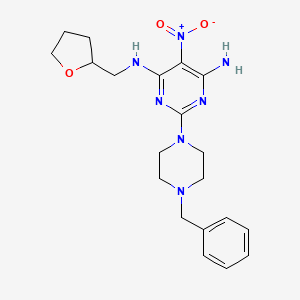
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B11265604.png)

![N-(3-acetylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265608.png)
![4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265614.png)
![6-(4-ethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265629.png)
![4-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265637.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B11265642.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11265652.png)
